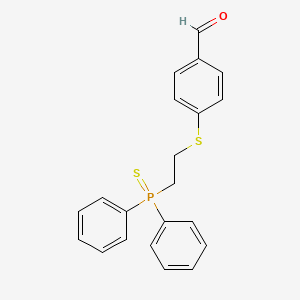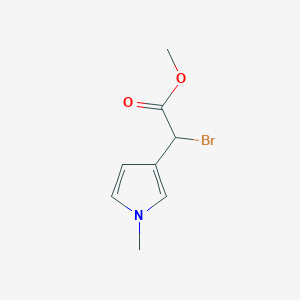
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate is a chemical compound with the molecular formula C₈H₁₀BrNO₂. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate typically involves the bromination of methyl 2-(1-methyl-1H-pyrrol-3-yl)acetate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to manage the exothermic nature of the bromination reaction.
化学反応の分析
Types of Reactions
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
科学的研究の応用
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate is primarily related to its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of biologically active molecules and other functional compounds .
類似化合物との比較
Similar Compounds
Methyl 2-bromoacetate: A simpler ester with similar reactivity but lacking the pyrrole ring.
Ethyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate: An ethyl ester analog with similar chemical properties.
2-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid: A carboxylic acid derivative with different reactivity due to the presence of the carboxyl group.
Uniqueness
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate is unique due to the presence of both the bromine atom and the pyrrole ring. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
特性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC名 |
methyl 2-bromo-2-(1-methylpyrrol-3-yl)acetate |
InChI |
InChI=1S/C8H10BrNO2/c1-10-4-3-6(5-10)7(9)8(11)12-2/h3-5,7H,1-2H3 |
InChIキー |
QMWQLZGKEOAXOV-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C1)C(C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


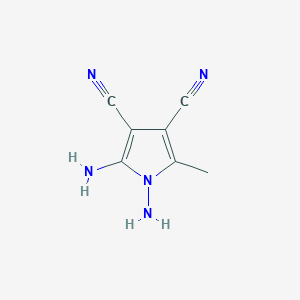
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
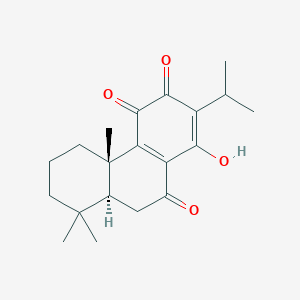
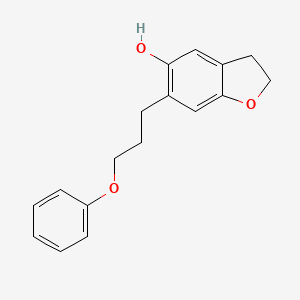
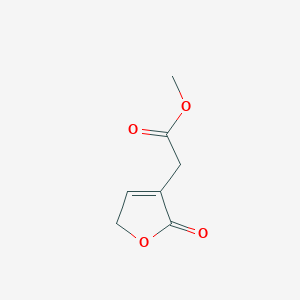
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)

![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)




